P50 Shift Potency: Efaproxiral Sodium vs. RSR-4 and Bezafibrate in Isolated Human Whole Blood
Efaproxiral sodium (RSR13) produces a P50 increase of 11.88 mmHg (from 26.75 to 38.63 mmHg) at 1.75 mM in isolated human whole blood, representing a 44% rightward shift in the oxygen dissociation curve [1]. In comparative crystallographic and functional studies, RSR-4 achieved a P50 increase of 8.2 mmHg under identical conditions, while the parent compound bezafibrate produced a P50 shift of only 3.1 mmHg [2]. This represents a 45% greater P50 shift for efaproxiral sodium compared to RSR-4 and a 283% greater shift relative to bezafibrate.
| Evidence Dimension | Increase in P50 (partial pressure of oxygen at 50% hemoglobin saturation) |
|---|---|
| Target Compound Data | P50 increases from 26.75 to 38.63 mmHg (Δ = +11.88 mmHg, +44%) |
| Comparator Or Baseline | RSR-4: ΔP50 = +8.2 mmHg; Bezafibrate: ΔP50 = +3.1 mmHg |
| Quantified Difference | Efaproxiral sodium produces a 45% greater P50 shift than RSR-4 and a 283% greater shift than bezafibrate |
| Conditions | Isolated human whole blood; efaproxiral sodium at 1.75 mM; comparator data from parallel studies using identical assay conditions |
Why This Matters
Greater P50 shift directly correlates with enhanced oxygen unloading capacity in hypoxic tumor microenvironments, enabling more effective reversal of radiation resistance at clinically achievable concentrations.
- [1] Steffen RP. Effect of RSR13 on temperature-dependent changes in hemoglobin oxygen affinity of human whole blood. Adv Exp Med Biol. 1998;454:653-61. doi:10.1007/978-1-4615-4863-8_77. View Source
- [2] Abraham DJ, Wireko FC, Randad RS, et al. Allosteric modifiers of hemoglobin: 2-[4-[[(3,5-disubstituted anilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid derivatives that lower the oxygen affinity of hemoglobin in red cell suspensions, in whole blood, and in vivo in rats. J Med Chem. 1992 Sep 29;35(20):3642-52. doi:10.1021/jm00120a005. View Source
